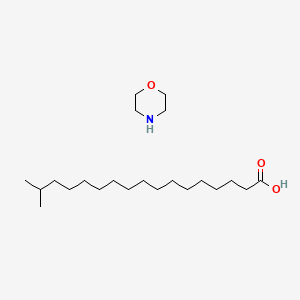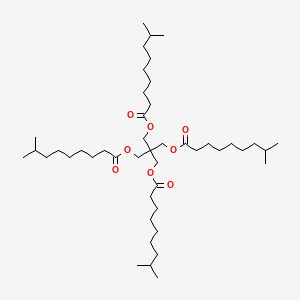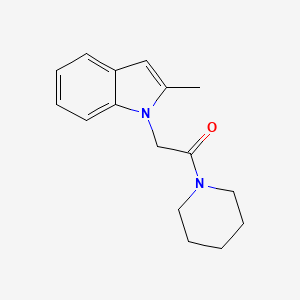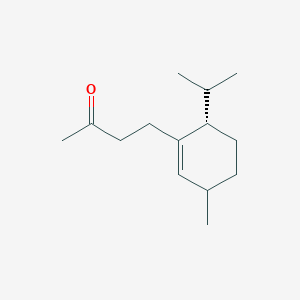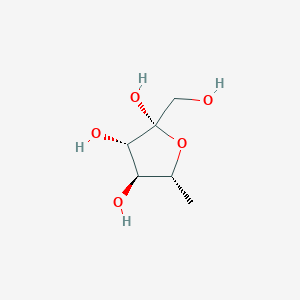
6-Deoxy-beta-D-fructofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-beta-D-fructofuranose is a derivative of fructose, a simple sugar commonly found in many plants. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to the molecule, distinguishing it from its parent compound, fructose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-beta-D-fructofuranose typically involves the selective bromination of sucrose, followed by acetalation with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This process yields methyl 6-bromo-6-deoxy-1,3-O-isopropylidene-alpha-D-fructofuranoside, which serves as a key intermediate.
Industrial Production Methods: Industrial production of this compound is less common compared to other sugars. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-beta-D-fructofuranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The hydrogen atom at the sixth carbon can be replaced with various functional groups, such as halogens or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while thiolation can be performed using thiol reagents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
6-Deoxy-beta-D-fructofuranose has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including its effects on glucose metabolism.
Industry: Utilized in the production of specialty chemicals and as a marker in food processing
Mechanism of Action
The mechanism of action of 6-Deoxy-beta-D-fructofuranose involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions can influence glucose metabolism and other biochemical processes .
Comparison with Similar Compounds
6-Deoxy-6-sulfo-D-fructofuranose: A sulfonated derivative with distinct chemical properties.
Difructose anhydrides: Cyclic disaccharides formed from two fructose molecules.
Uniqueness: 6-Deoxy-beta-D-fructofuranose is unique due to the absence of a hydroxyl group at the sixth carbon, which significantly alters its reactivity and interactions compared to other fructose derivatives. This structural difference makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents.
Properties
CAS No. |
470-21-3 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-3-4(8)5(9)6(10,2-7)11-3/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
InChI Key |
CJJCPDZKQKUXSS-ARQDHWQXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
Canonical SMILES |
CC1C(C(C(O1)(CO)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



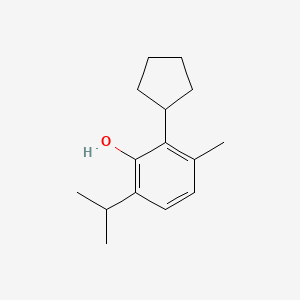
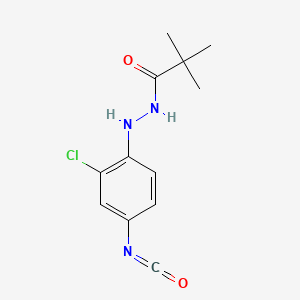


![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)
